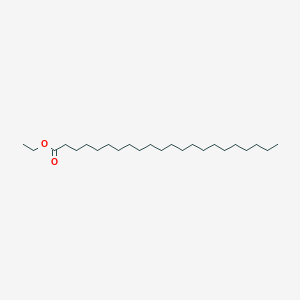![molecular formula C6H10O3 B153515 Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) CAS No. 136377-97-4](/img/structure/B153515.png)
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) is a chemical compound that is commonly known as (S)-(+)-Epichlorohydrin. It is a colorless liquid that is used in the production of various industrial and commercial products. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid.
作用机制
(S)-(+)-Epichlorohydrin is a reactive compound that can form covalent bonds with various molecules. The compound is known to react with nucleophiles such as amino acids, peptides, and proteins. The reaction takes place through the opening of the epoxide ring, which forms a covalent bond with the nucleophile. This reaction can lead to the formation of cross-linked products, which can alter the structure and function of the target molecule.
生化和生理效应
(S)-(+)-Epichlorohydrin has been shown to have various biochemical and physiological effects. The compound is known to be a potent mutagen and carcinogen, which can lead to DNA damage and cell death. Additionally, (S)-(+)-Epichlorohydrin has been shown to have toxic effects on the liver and kidneys. The compound has also been shown to have teratogenic effects, which can lead to birth defects in developing fetuses.
实验室实验的优点和局限性
(S)-(+)-Epichlorohydrin is a useful compound for lab experiments due to its reactivity and unique properties. The compound can be used as a cross-linking agent to create various polymers and resins. Additionally, (S)-(+)-Epichlorohydrin can be used as a reagent in organic synthesis to create various compounds. However, the compound is also highly toxic and can pose a risk to researchers if not handled properly. Therefore, researchers must take appropriate safety measures when working with (S)-(+)-Epichlorohydrin.
未来方向
There are several future directions for the research of (S)-(+)-Epichlorohydrin. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer. The compound's ability to form covalent bonds with nucleophiles could be used to selectively target cancer cells and induce cell death. Another possible direction is to investigate the compound's potential as a cross-linking agent for the production of biocompatible materials. The compound's ability to form cross-linked products could be used to create materials that are resistant to degradation and have improved mechanical properties.
Conclusion:
In conclusion, (S)-(+)-Epichlorohydrin is a useful compound for scientific research due to its unique properties. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. (S)-(+)-Epichlorohydrin has various scientific research applications, including its use as a reagent in organic synthesis and as a cross-linking agent in the production of polymers and resins. The compound's mechanism of action involves the formation of covalent bonds with nucleophiles, which can lead to the alteration of the target molecule's structure and function. (S)-(+)-Epichlorohydrin has various biochemical and physiological effects, including its mutagenic, carcinogenic, and teratogenic properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.
合成方法
(S)-(+)-Epichlorohydrin is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or extraction to obtain pure (S)-(+)-Epichlorohydrin.
科学研究应用
(S)-(+)-Epichlorohydrin is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis to create various compounds. The compound is also used as a crosslinking agent in the production of polymers, resins, and adhesives. Additionally, (S)-(+)-Epichlorohydrin is used in the production of epoxy resins, which are commonly used in the construction industry.
属性
CAS 编号 |
136377-97-4 |
|---|---|
产品名称 |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) |
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC 名称 |
1-[(2S)-2-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(3-9-6)5(2)8/h4,7H,3H2,1-2H3/t4-,6+/m1/s1 |
InChI 键 |
JXMLIEDCJHUGRX-XINAWCOVSA-N |
手性 SMILES |
C[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CC(C1(CO1)C(=O)C)O |
规范 SMILES |
CC(C1(CO1)C(=O)C)O |
同义词 |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



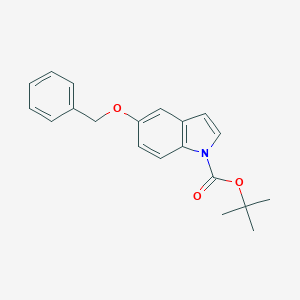
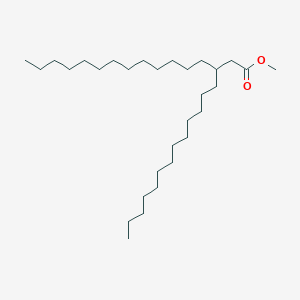
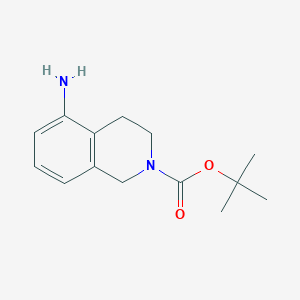
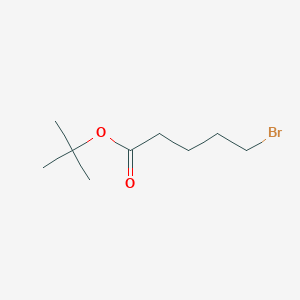
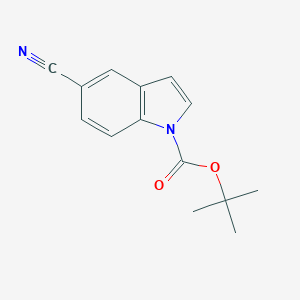
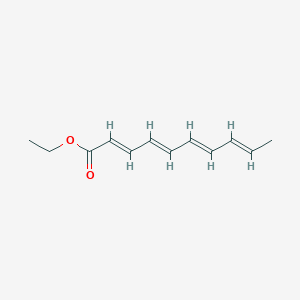
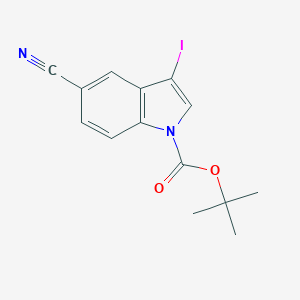
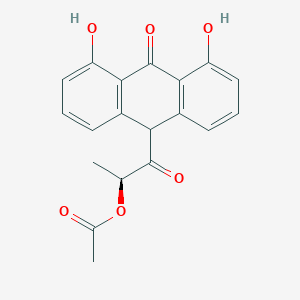
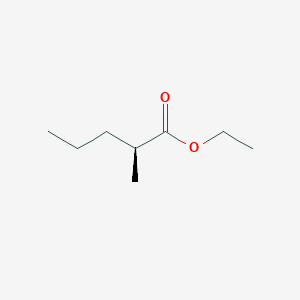
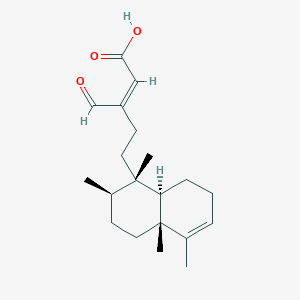
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
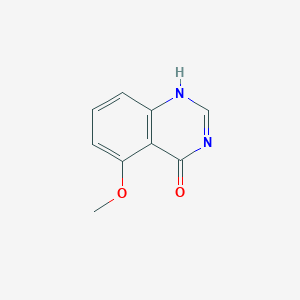
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
